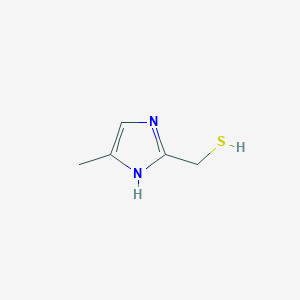
(4-Methyl-1H-imidazol-2-YL)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Methyl-1H-imidazol-2-YL)methanethiol” is a chemical compound with the following structural formula:
CH3C(NH)SH
It consists of a methyl group (CH₃) attached to an imidazole ring, which contains both nitrogen and sulfur atoms. Imidazoles are heterocyclic compounds commonly found in various biological and synthetic contexts.準備方法
a. Synthetic Routes: One synthetic route involves the reaction of 1-methyl-4-carboxyimidazole with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C. After stirring overnight at room temperature, the mixture is heated at 50°C for an hour. Water is added, and the resulting precipitate is filtered through diatomaceous earth to yield the desired compound .
b. Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. it is likely synthesized using similar principles as described above.
化学反応の分析
Types of Reactions: “(4-Methyl-1H-imidazol-2-YL)methanethiol” can undergo various reactions, including:
Oxidation: It may be oxidized to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Reduction: Reduction of the imidazole ring or the thiol group is possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield sulfoxides or sulfones.
- Substitution reactions can lead to various derivatives.
- Reduction may produce the corresponding methylated or hydrogenated forms.
科学的研究の応用
“(4-Methyl-1H-imidazol-2-YL)methanethiol” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may interact with enzymes or receptors due to its imidazole moiety.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
作用機序
The exact mechanism of action remains an active area of research. its imidazole ring suggests potential interactions with biological targets, possibly modulating enzymatic activity or signaling pathways.
類似化合物との比較
“(4-Methyl-1H-imidazol-2-YL)methanethiol” shares similarities with other imidazole derivatives, such as:
- 2-Methylimidazole
- 4-Nitroimidazole
- 4-(1H-imidazol-1-yl)benzoic acid
Its uniqueness lies in the combination of the methyl group and the thiol functionality within the imidazole ring.
特性
分子式 |
C5H8N2S |
|---|---|
分子量 |
128.20 g/mol |
IUPAC名 |
(5-methyl-1H-imidazol-2-yl)methanethiol |
InChI |
InChI=1S/C5H8N2S/c1-4-2-6-5(3-8)7-4/h2,8H,3H2,1H3,(H,6,7) |
InChIキー |
BIJDVRUNCFHKQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




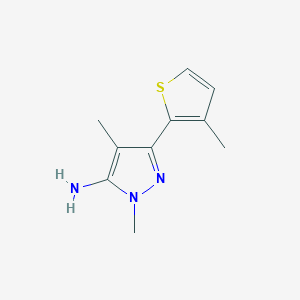
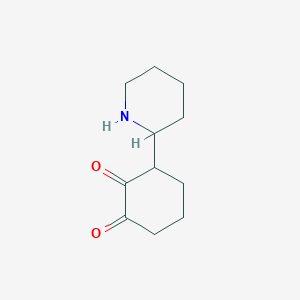

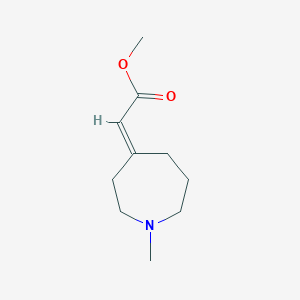

![tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate](/img/structure/B13311877.png)
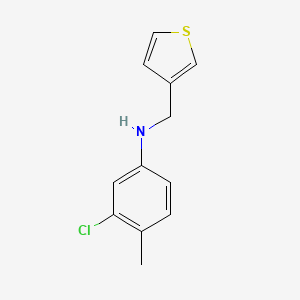
![[1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B13311907.png)
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13311912.png)


amine](/img/structure/B13311938.png)
